molecular formula C18H18N2O2 B4396467 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4396467
M. Wt: 294.3 g/mol
InChI Key: LWKQDHIUSWDYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide, also known as MEIB, is a chemical compound that has been studied extensively for its potential therapeutic applications. MEIB belongs to the family of indole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In

Mechanism of Action

The exact mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes such as protein kinase C and phosphodiesterase, which are involved in cell signaling and regulation. This compound has also been shown to activate certain receptors such as the serotonin 5-HT1A receptor, which is involved in mood regulation and anxiety.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects in the body. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide in lab experiments is its high potency and specificity for certain targets in the body. This compound has been found to exhibit activity at low concentrations, making it an ideal candidate for studying the effects of specific signaling pathways in the body. However, one limitation of using this compound in lab experiments is its relatively high cost and limited availability compared to other compounds.

Future Directions

There are several future directions for research on N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide. One area of interest is the development of more potent and selective analogs of this compound that can be used for specific therapeutic applications. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in the body, which can provide valuable information for the development of new drugs based on this compound. Finally, further studies are needed to explore the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease.

Scientific Research Applications

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research for this compound is in the treatment of cancer. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for cell proliferation.
In addition to its anti-cancer properties, this compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can protect neurons from oxidative stress and reduce inflammation in the brain, which are both factors that contribute to the development of these diseases.

Properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-15-7-8-16-14(12-20-17(16)11-15)9-10-19-18(21)13-5-3-2-4-6-13/h2-8,11-12,20H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKQDHIUSWDYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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